2-(2-Ethyl-1H-imidazol-1-yl)acetic acid 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 883539-33-1
VCID: VC2343858
InChI: InChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
SMILES: CCC1=NC=CN1CC(=O)O
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

CAS No.: 883539-33-1

Cat. No.: VC2343858

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid - 883539-33-1

Specification

CAS No. 883539-33-1
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 2-(2-ethylimidazol-1-yl)acetic acid
Standard InChI InChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Standard InChI Key QIBUBNNYBJRUAV-UHFFFAOYSA-N
SMILES CCC1=NC=CN1CC(=O)O
Canonical SMILES CCC1=NC=CN1CC(=O)O

Introduction

Chemical Structure and Properties

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid possesses a distinctive molecular structure composed of an imidazole ring with an ethyl group at the 2-position and an acetic acid functionality linked to the nitrogen atom at position 1. This arrangement confers specific chemical and physical properties that distinguish it from other imidazole derivatives.

Basic Identification Data

The compound is identified by various synonyms and chemical identifiers as documented in chemical databases :

PropertyValue
PubChem CID3159666
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
IUPAC Name2-(2-ethylimidazol-1-yl)acetic acid
CAS Number883539-33-1
InChIInChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
InChIKeyQIBUBNNYBJRUAV-UHFFFAOYSA-N
SMILESCCC1=NC=CN1CC(=O)O

Chemical Reactivity

The reactivity profile of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid is defined by its functional groups: the imidazole ring, the ethyl substituent, and the acetic acid moiety.

Carboxylic Acid Reactions

The carboxylic acid group serves as a versatile handle for further derivatization:

Imidazole Ring Reactions

The imidazole ring in 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid can participate in various reactions:

  • Coordination with metal ions through the nitrogen atom at position 3

  • Protonation or alkylation at nitrogen position 3 under appropriate conditions

  • Electrophilic substitution reactions at the C4 and C5 positions of the ring

Ethyl Group Modifications

The ethyl substituent at position 2 offers opportunities for further functionalization:

  • Oxidation to introduce oxygen-containing groups

  • Substitution reactions under radical conditions

  • Elimination reactions under harsh conditions to form vinyl derivatives

Comparison with Structurally Related Compounds

Understanding the unique properties of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid requires comparison with structurally related compounds.

Comparison with 2-(1H-imidazol-1-yl)acetic acid

The key structural difference between 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid and 2-(1H-imidazol-1-yl)acetic acid is the ethyl substituent at position 2 of the imidazole ring.

Property2-(2-Ethyl-1H-imidazol-1-yl)acetic acid2-(1H-imidazol-1-yl)acetic acid
Molecular FormulaC₇H₁₀N₂O₂C₅H₆N₂O₂
Molecular Weight154.17 g/mol126.11 g/mol
Melting PointNot specified in available data258°C
LipophilicityHigher (due to ethyl group)Lower
Electronic PropertiesElectron-donating effect from ethyl groupUnsubstituted ring

The ethyl substituent likely confers:

  • Increased lipophilicity, potentially enhancing membrane permeability

  • Steric effects that may influence binding to biological receptors

  • Altered electron density distribution in the imidazole ring

Comparison with Zoledronic Acid Precursors

2-(1H-imidazol-1-yl)acetic acid hydrochloride serves as a key intermediate in the synthesis of zoledronic acid, a bisphosphonate used for treating bone diseases . While 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid differs due to its ethyl substituent, it may potentially be utilized in the development of novel bisphosphonates with modified pharmacological profiles.

The ethyl group could influence:

  • Binding affinity to target enzymes in the mevalonate pathway

  • Metabolic stability and pharmacokinetic properties

  • Tissue distribution and bone-targeting capabilities

Future Research Directions

Several promising research avenues could be explored for 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid:

Synthetic Methodology Development

  • Optimization of solvent-free synthesis conditions for improved yield and purity

  • Development of catalytic methods for regioselective N-alkylation

  • Exploration of microwave-assisted or flow chemistry approaches for more efficient synthesis

Structure-Activity Relationship Studies

  • Systematic investigation of the impact of the ethyl substituent compared to other alkyl or functional groups

  • Evaluation of derivatives with modifications at both the imidazole ring and the acetic acid moiety

  • Computational modeling to predict binding interactions with potential biological targets

Biological Activity Screening

  • Evaluation of anticonvulsant properties similar to those observed in related imidazole derivatives

  • Assessment of potential anticancer activity, as suggested by studies on other imidazole compounds

  • Investigation of possible antimicrobial or antifungal properties

Material Science Applications

  • Exploration as a component in coordination polymers or metal-organic frameworks

  • Investigation of potential application in surface modification or coating technologies

  • Development as a precursor for functional materials with specific properties

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